molecular formula C22H15Cl2NO2 B12930226 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid CAS No. 835595-10-3

3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid

Cat. No.: B12930226
CAS No.: 835595-10-3
M. Wt: 396.3 g/mol
InChI Key: SHJONTSNFXLMPW-UHFFFAOYSA-N
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Description

3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, two chlorine atoms, and a benzoic acid moiety attached to an indole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole intermediate can then be further functionalized to introduce the benzyl and dichloro groups.

For the specific synthesis of this compound, the following steps can be employed:

    Preparation of 5,6-dichloroindole: This can be achieved by chlorination of indole using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Benzylation: The 5,6-dichloroindole can be benzylated using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the indole ring or the benzoic acid moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole ring .

Scientific Research Applications

3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to the presence of both benzyl and dichloro groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

835595-10-3

Molecular Formula

C22H15Cl2NO2

Molecular Weight

396.3 g/mol

IUPAC Name

3-(1-benzyl-5,6-dichloroindol-2-yl)benzoic acid

InChI

InChI=1S/C22H15Cl2NO2/c23-18-10-17-11-20(15-7-4-8-16(9-15)22(26)27)25(21(17)12-19(18)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27)

InChI Key

SHJONTSNFXLMPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=CC(=C(C=C32)Cl)Cl)C4=CC(=CC=C4)C(=O)O

Origin of Product

United States

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